molecular formula C5H11ClN2O2 B7910265 Tetrahydrofuran-2-carboxylic acid hydrazide

Tetrahydrofuran-2-carboxylic acid hydrazide

Cat. No.: B7910265
M. Wt: 166.60 g/mol
InChI Key: JTCNIUMWKFKCBK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carboxylic acid hydrazide (CAS 59293-11-7) is a heterocyclic hydrazide derivative featuring a saturated tetrahydrofuran ring fused to a carboxylic acid hydrazide group. Its molecular formula is C₅H₁₀N₂O₂, and it is characterized by high purity (98%) in commercial supplies . Structurally, the tetrahydrofuran ring imparts rigidity and polarity, while the hydrazide moiety (–CONHNH₂) enables diverse reactivity, including cyclization and condensation reactions. This compound is synthesized via a standard "acid → ester → hydrazide" pathway, where esterification of tetrahydrofuran-2-carboxylic acid followed by hydrazinolysis yields the target hydrazide . Applications span organic synthesis, polymer science (e.g., as nucleating agents for poly(L-lactic acid)) , and medicinal chemistry, where hydrazides are explored for antimicrobial and enzyme-targeting activities .

Properties

IUPAC Name

oxolane-2-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-7-5(8)4-2-1-3-9-4;/h4H,1-3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCNIUMWKFKCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrofuran-2-carboxylic acid hydrazide can be synthesized through the reaction of dimethyl carbonate with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{C}_3\text{H}_6(\text{CO}_2\text{Me})_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}5\text{H}{10}\text{N}_2\text{O}_2 + 2\text{MeOH} ]

Industrial Production Methods

In industrial settings, the production of oxolane-2-carbohydrazide;hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-carboxylic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of oxolane-2-carbohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides depending on the reagents used.

Scientific Research Applications

Tetrahydrofuran-2-carboxylic acid hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of oxolane-2-carbohydrazide;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Tetrahydro-3-furancarboxylic Acid Hydrazide (CAS 59293-32-2)

  • Structure : The hydrazide group is attached to the 3-position of the tetrahydrofuran ring instead of the 2-position.
  • Properties: Lower purity (95%) compared to the 2-isomer .
  • Applications: Limited data, but structural analogs are used in heterocyclic synthesis for bioactive molecules .

Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)

  • Structure : Lacks the hydrazide group, featuring a free carboxylic acid at the 3-position.
  • Properties : Molecular weight 116.12 g/mol; higher solubility in polar solvents due to the –COOH group .
  • Applications : Intermediate in pharmaceuticals and agrochemicals, contrasting with the hydrazide’s role in polymer modification .

Unsaturated Furan Analogs

2-Furancarboxylic Acid Hydrazide

  • Structure : Contains an aromatic furan ring instead of a saturated tetrahydrofuran.
  • Properties : Enhanced aromaticity increases stability but reduces flexibility. Reactivity differs in electrophilic substitutions (e.g., sulfonation) .
  • Applications : Used in functionalized graphene oxide synthesis (GO-1 and GO-2) for material science applications . Bioactive derivatives show anti-influenza and antitubercular activities .

Substituted Hydrazides with Aromatic Moieties

4-(Benzenesulfonamido)benzoic Acid Hydrazide (H2)

  • Structure : Aromatic benzenesulfonamido group enhances hydrophobicity.
  • Properties : Higher molecular weight and logP compared to tetrahydrofuran derivatives, improving membrane permeability .

5-(2-Chloro-5-nitrophenoxymethyl)furan-2-carbohydrazide

  • Structure: Chloro-nitro substituents on the phenoxymethyl group.
  • Properties : Electron-withdrawing groups enhance electrophilic reactivity.
  • Applications : Explored as antimycobacterial agents against Mycobacterium tuberculosis .

Biological Activity

Tetrahydrofuran-2-carboxylic acid hydrazide (THF-2-CAH) is a compound of increasing interest due to its potential biological activities. Research has shown that derivatives of hydrazides, including THF-2-CAH, exhibit various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of THF-2-CAH, supported by data tables and relevant case studies.

Overview of Hydrazide Derivatives

Hydrazides are compounds characterized by the presence of a hydrazine functional group (NHNH2-NH-NH_2) attached to a carbonyl or carboxyl group. They are known for their diverse biological activities, which can be attributed to their ability to form hydrazones and other reactive intermediates. The synthesis of THF-2-CAH involves the reaction of tetrahydrofuran-2-carboxylic acid with hydrazine hydrate, leading to a compound that retains the biological properties associated with hydrazides.

Table 1: Biological Activities of Hydrazide Derivatives

Compound Activity Target Reference
This compoundAntimicrobialVarious bacterial strains
IsoniazidAntitubercularMycobacterium tuberculosis
4-Fluorobenzoic acid hydrazideAntibacterialStaphylococcus aureus
3-Hydroxy-2-naphthohydrazideAnticancerHuman cancer cell lines

Antimicrobial Activity

THF-2-CAH has demonstrated significant antimicrobial activity against various pathogenic bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, derivatives synthesized from THF-2-CAH exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 µg/mL depending on the specific derivative and bacterial strain tested.

Anticancer Activity

Recent studies have highlighted the anticancer potential of THF-2-CAH and its derivatives. For example, a series of hydrazone derivatives derived from THF-2-CAH were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various THF derivatives, including THF-2-CAH. The results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against multi-drug resistant strains.
  • Anticancer Mechanisms : Another study focused on the effects of THF-2-CAH on human breast cancer cells. The compound was found to induce G0/G1 phase cell cycle arrest and promote apoptosis through mitochondrial pathways, significantly reducing cell viability in a dose-dependent manner.

Table 2: Summary of Case Studies on THF-2-CAH

Study Focus Findings
Antimicrobial ActivityEffective against resistant strainsPotential for new antibiotic development
Anticancer MechanismsInduces apoptosis in cancer cellsPromising candidate for cancer therapy

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